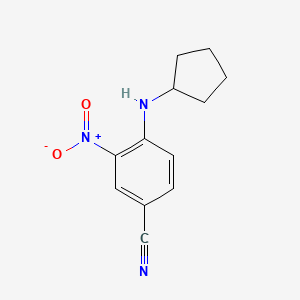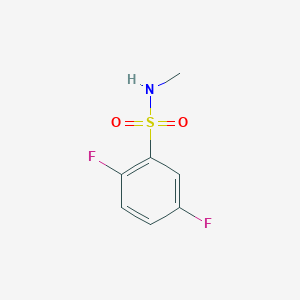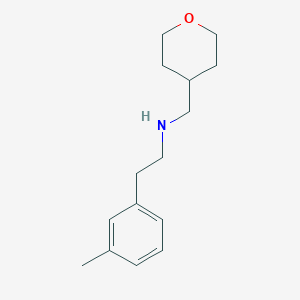
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” is an organic compound that features a tetrahydropyran ring, a tolyl group, and an ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Attachment of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkyl halide.
Formation of the Ethanamine Chain: The ethanamine chain can be synthesized through reductive amination of an appropriate aldehyde or ketone with ammonia or a primary amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the ethanamine chain, potentially converting it to an ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include substituted amines or ethers.
科学研究应用
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules or its role as a ligand in receptor binding studies.
Medicine
The compound could be investigated for its potential pharmacological properties, such as its ability to act as a neurotransmitter analog or its potential therapeutic effects.
Industry
In industrial applications, the compound might be used in the synthesis of specialty chemicals or as a precursor to more complex materials.
作用机制
The mechanism by which “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-phenylethanamine
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethanamine
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyl)ethanamine
Uniqueness
The uniqueness of “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” lies in its specific substitution pattern and the presence of the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(3-methylphenyl)-N-(oxan-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-3-2-4-14(11-13)5-8-16-12-15-6-9-17-10-7-15/h2-4,11,15-16H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHLCLJJACDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
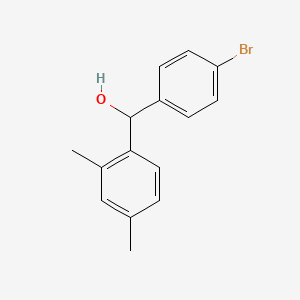
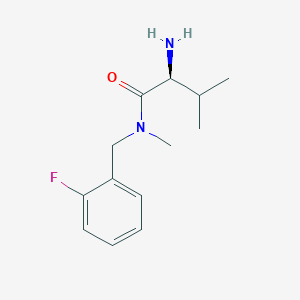
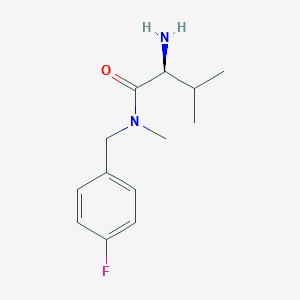
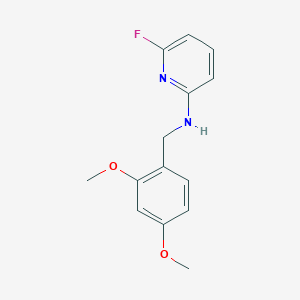
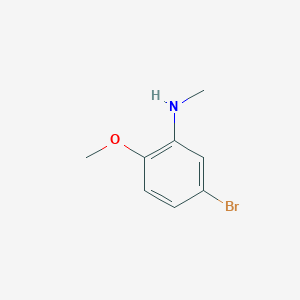
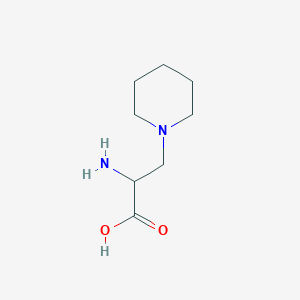
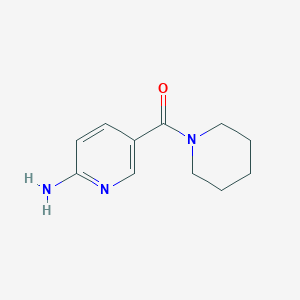
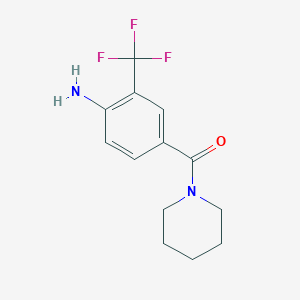
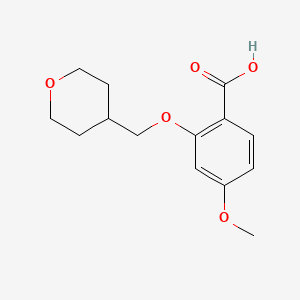
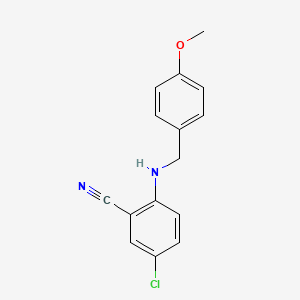
![Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858787.png)
![tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858792.png)
